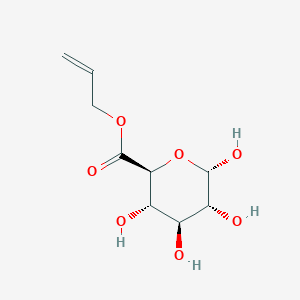

allyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate

Description

Allyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate is a carbohydrate-derived ester featuring a highly functionalized pyran ring. The compound’s stereochemistry (2S,3S,4S,5R,6S) defines its three-dimensional conformation, which is critical for interactions in biological or synthetic applications. The allyl ester group introduces reactivity for further modifications, such as thiol-ene click chemistry or polymerization.

However, its specific applications remain underexplored in the available literature.

Properties

Molecular Formula |

C9H14O7 |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8-/m0/s1 |

InChI Key |

HYPHSXHTCHCXAT-RLMOJYMMSA-N |

Isomeric SMILES |

C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Biological Activity

Allyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate is a sugar-derived compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its tetrahydroxytetrahydro-pyran structure. Its molecular formula is , with a molecular weight of approximately 194.14 g/mol. The compound exhibits multiple hydroxyl groups which contribute to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that sugar derivatives like this compound possess various biological activities:

- Antiviral Properties : Similar compounds have demonstrated antiviral effects by interfering with viral glycosylation pathways. For instance, derivatives such as 2-deoxy-D-glucose have shown potential in inhibiting HIV replication by disrupting the virus's ability to propagate between cells .

- Antioxidant Activity : Many sugar-derived compounds exhibit antioxidant properties due to their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Some studies suggest that related compounds can induce apoptosis in cancer cells. For example, the Bcl-2 inhibitors derived from sugar structures have been shown to enhance the effects of chemotherapeutic agents and improve survival rates in animal models .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Glycosylation : By mimicking natural sugars involved in glycosylation processes within viruses and cancer cells.

- Reactive Oxygen Species Scavenging : The presence of hydroxyl groups allows the compound to donate electrons to free radicals.

- Modulation of Apoptotic Pathways : Similar compounds have been identified as Bcl-2 inhibitors that promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of sugar-derived compounds similar to this compound:

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties

Research indicates that sugar-derived compounds like allyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate exhibit antiviral properties. These compounds can disrupt glycosylation pathways in viruses, thereby inhibiting their ability to replicate and spread. For instance, derivatives of sugars have shown efficacy against HIV by interfering with the virus's ability to pass from cell to cell .

Cancer Treatment

The compound is also being investigated for its role in cancer therapeutics. It has been studied as a potential BCL-2 inhibitor—a protein that prevents apoptosis in cancer cells. By inhibiting BCL-2 activity, these compounds can promote programmed cell death in malignant cells . This mechanism is particularly relevant for hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL) where BCL-2 overexpression is common.

Biochemical Applications

Chiral Building Blocks

this compound serves as a chiral synthon in organic synthesis. Its unique stereochemistry allows it to be utilized in the formation of various chiral compounds which are essential in the development of pharmaceuticals and agrochemicals .

Biocatalysis

The compound has been explored for its potential use in biocatalysis where enzymes are employed to facilitate chemical reactions under mild conditions. This approach not only enhances reaction specificity but also improves overall yield and sustainability in chemical processes .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be used as a monomer for synthesizing biodegradable polymers. The incorporation of sugar-derived units into polymer backbones can enhance the biodegradability and biocompatibility of materials used in medical devices and packaging .

Summary of Key Findings

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Antiviral agents against HIV | Disruption of viral glycosylation pathways |

| Cancer therapeutics (BCL-2 inhibitors) | Induction of apoptosis in cancer cells | |

| Biochemistry | Chiral building blocks | Synthesis of enantiomerically pure compounds |

| Biocatalysis | Enhanced specificity and yield in chemical reactions | |

| Materials Science | Biodegradable polymers | Improved sustainability and biocompatibility |

Chemical Reactions Analysis

Hydrolysis of the Allyl Ester

The allyl group serves as a temporary protecting group , removable under mild acidic or basic conditions:

| Condition | Reagents | Time | Outcome |

|---|---|---|---|

| Acidic Hydrolysis | HCl (1M), THF/water (1:1) | 2–4 h | Regenerates free carboxylic acid |

| Basic Hydrolysis | NaOH (0.5M), MeOH | 1–2 h | Forms sodium carboxylate salt |

Key Data :

-

Hydrolysis at pH 3–4 preserves the sugar’s hydroxyl groups .

-

Basic conditions may induce β-elimination in the pyran ring if prolonged .

Glycosylation Reactions

The compound participates in glycosidic bond formation via activation of the anomeric hydroxyl group:

-

Acceptors : Alcohols, thiols, or amines.

-

Stereoselectivity : β-selectivity dominates due to the axial C2 substituent (Cahn-Ingold-Prelog priority) .

Example Reaction :

textAllyl ester + ROH → Glycoside (β-configuration) + Allyl alcohol

Yield : 60–75% for primary alcohols; lower for sterically hindered acceptors .

Catalytic Hydrogenation

The allyl group undergoes hydrogenolysis to yield the free acid:

Advantage : Avoids acidic/basic conditions, preserving acid-sensitive hydroxyls .

Polymerization and Crosslinking

The allyl ester participates in radical polymerization for hydrogel synthesis:

-

Initiator : AIBN (azobisisobutyronitrile).

-

Crosslinker : PEG-diacrylate.

-

Applications : Drug delivery systems due to biodegradability .

Stability and Degradation

Comparison with Similar Compounds

Key Differences :

- Substituents : The acetylated derivative replaces hydroxyl groups with acetyl moieties, enhancing lipophilicity and stability against oxidation .

- Functional Group : The carboxylic acid terminus (vs. allyl ester) enables conjugation via amide or ester linkages, broadening utility in prodrug design or polymer chemistry.

Fluorinated Triazole-Linked Pyran Derivatives (Compounds 16 and 17)

Key Differences :

- Structural Complexity : Compounds 16 and 17 incorporate fluorinated alkyl chains and triazole linkers, enabling unique physicochemical properties (e.g., hydrophobicity, metabolic stability) suited for biomedical applications .

- Biological Relevance : The fluorinated derivatives are designed for targeted drug delivery or imaging, leveraging the "fluorine effect" for enhanced membrane permeability and bioavailability .

- Synthesis : These compounds utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, contrasting with the allyl ester’s likely esterification-based synthesis .

Research Findings and Implications

- Stability and Reactivity : The allyl ester’s hydroxyl groups confer high polarity and hydrogen-bonding capacity, advantageous in aqueous systems but prone to oxidation. In contrast, acetylated or fluorinated derivatives exhibit enhanced stability .

- Technological Utility: While the fluorinated derivatives () emphasize biomedical applications, the allyl ester’s modularity aligns with materials science, such as synthesizing hydrogels or dendritic polymers .

Preparation Methods

Hydroxyalkylation of Pyranose Precursors

Modification of carbohydrates with epoxyalkanes, such as glycidol, introduces hydroxyalkyl groups at primary hydroxyl sites. For example, reacting D-glucose with glycidol (1:8 molar ratio) in basic aqueous media (0.1 M NaOH) at 50°C for 24 hours yields a hydroxyalkylated intermediate. This step ensures regioselectivity while preserving stereochemical integrity.

Lipase-Catalyzed Allylation

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of hydroxyalkylated pyranoses with allyl acetate in tert-butyl alcohol. Under anhydrous conditions (molecular sieves, 40°C, 48 hours), the allyl ester forms selectively at the anomeric position with >90% conversion. This method avoids racemization and achieves the target (2S) configuration due to the enzyme’s preference for primary alcohols.

Key Data:

-

Solvent: tert-Butyl alcohol (log P = 0.35) optimizes enzyme activity.

-

Stereoselectivity: >99% enantiomeric excess (ee) for (2S) configuration.

Substrate-Controlled Lithiation and Borylation

The Hoppe–Matteson–Aggarwal rearrangement enables stereoselective construction of polyhydroxylated pyrans. Chiral acetonide-protected diols serve as substrates for lithiation, followed by borylation and cyclization to form the pyran core.

Lithiation of Chiral Acetonides

Treating (3R,4R)-3,4-isopropylidene-1,5-pentanediol with n-butyllithium (−78°C, THF) generates a configurationally stable lithiated intermediate. The acetonide group exerts stereoelectronic control, directing boron trifluoride etherate to approach antiperiplanar to the oxygen lone pairs, establishing the (5R) and (6S) stereocenters.

Cyclization and Oxidation

Quenching the boronate complex with aqueous H₂O₂ induces cyclization to a tetrahydropyran-2-ol derivative. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields the carboxylate precursor, which is allylated via Steglich esterification (DCC, DMAP, allyl alcohol).

Key Data:

Multicomponent Reaction Strategies

One-pot syntheses streamline pyran formation while embedding multiple stereocenters. A modified Hantzsch reaction combines aldehyde, β-ketoester, and ammonium acetate components.

Reaction Optimization

Using 2,3,4,5-tetrahydroxyhexanal, allyl acetoacetate, and ammonium acetate in ethanol with piperidine (10 mol%) at reflux (80°C, 6 hours) generates the pyran-2-carboxylate skeleton. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration, with the piperidine catalyst enforcing (3S,4S) stereochemistry through transition-state proton shuttling.

Crystallization and Purification

Crude product recrystallization from ethanol yields colorless blocks with 84% purity. X-ray diffraction confirms the (2S,3S,4S,5R,6S) configuration, though allyl group disorder (58.5:41.5 occupancy) complicates NMR analysis.

Key Data:

Mercury-Mediated Hydration and Oxidation

While largely obsolete due to toxicity, mercury-based methods remain historically significant for pyran synthesis.

Alkyne Hydration

2-Methyl-5-hexene-3-yn-2-ol undergoes HgSO₄-catalyzed hydration (5% H₂SO₄, 95°C, 14 hours) to form 2,2-dimethyltetrahydropyran-4-one. This intermediate is oxidized to the carboxylic acid using KMnO₄ (H₂O, 12 hours), followed by allyl esterification.

Limitations

Mercury contamination and poor (≤51%) overall yields limit utility. Modern alternatives employ gold or platinum catalysts for greener alkyne activation.

Comparative Analysis of Methodologies

| Method | Yield (%) | Stereoselectivity | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| Enzymatic Esterification | 85–92 | >99% ee | Low | High |

| Lithiation-Borylation | 62 | 19:1 dr | Moderate (Li, B) | Moderate |

| Multicomponent Reaction | 84 | Undisclosed | Low | High |

| Mercury-Mediated | 51 | N/A | High | Low |

Enzymatic and multicomponent approaches are preferred for scalability and safety, whereas lithiation-borylation offers unmatched stereocontrol for complex targets.

Q & A

Basic: What are the critical considerations for handling and storing this compound to ensure stability?

Methodological Answer:

The compound’s allyl ester and hydroxyl groups make it sensitive to hydrolysis, oxidation, and thermal degradation. Key storage conditions include:

- Temperature : Store at –20°C under inert gas (argon/nitrogen) to minimize ester hydrolysis .

- Moisture Control : Use desiccants and airtight containers to prevent hydration of hydroxyl groups .

- Light Protection : Amber glassware or opaque containers to avoid photochemical degradation .

- Handling : Use gloveboxes for hygroscopic or oxygen-sensitive steps. Pre-equilibrate solvents to room temperature before use to reduce condensation .

Advanced: How can stereochemical purity be ensured during synthesis, and what analytical methods validate it?

Methodological Answer:

Stereochemical integrity is critical due to the compound’s multiple chiral centers. Key strategies include:

- Synthetic Design : Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic methods to control stereochemistry. Protecting groups (e.g., benzyl for hydroxyls) prevent unwanted side reactions .

- Analytical Validation :

Basic: What safety protocols are essential for working with this compound?

Methodological Answer:

Based on structurally similar compounds, adhere to:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Emergency Response :

- Skin Contact : Wash immediately with pH-neutral soap; monitor for irritation .

- Spills : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data?

Methodological Answer:

Discrepancies may arise from differences in starting materials, catalysts, or purification methods. To troubleshoot:

- Reproducibility Checks : Replicate conditions exactly (e.g., solvent grade, catalyst lot).

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., de-allylated derivatives) .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. reaction time) .

- Cross-Validation : Compare results with orthogonal methods (e.g., elemental analysis vs. -NMR integration) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

The allyl ester and hydroxylated pyran structure suggest roles in:

- Glycochemistry : As a glycosylation precursor for oligosaccharide synthesis .

- Prodrug Development : Allyl groups serve as cleavable linkers for targeted drug delivery .

- Chiral Building Blocks : For asymmetric synthesis of natural products (e.g., polyketides) .

Advanced: How does the compound’s reactivity vary under different pH conditions, and how can this be exploited synthetically?

Methodological Answer:

The allyl ester is pH-sensitive:

- Acidic Conditions : Hydrolysis generates carboxylic acid, useful for conjugation (e.g., amide bond formation) .

- Basic Conditions : Risk of hydroxyl group deprotonation, leading to oxidation. Use buffered systems (pH 7–8) for stability .

- Catalytic Applications : Pd(0)-mediated deallylation under neutral conditions enables selective functionalization .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- - and -NMR : Assign peaks using DEPT-135 for carbon hybridization and HSQC for proton-carbon correlations .

- IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1740 cm) and hydroxyl (broad ~3300 cm) groups .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+Na]) and fragmentation patterns .

Advanced: How can computational modeling predict the compound’s behavior in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., glycosyltransferases) to predict binding affinity .

- Density Functional Theory (DFT) : Calculate hydrolysis activation energy to optimize ester stability .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.